BenchChemオンラインストアへようこそ!

2,6-dichloro-9-isopropyl-9H-purine

Synthetic Methodology Medicinal Chemistry Process Chemistry

For medicinal chemistry and process R&D, this 2,6-dichloro-9-isopropyl-9H-purine is a critical, time-saving building block. The pre-installed N9-isopropyl group eliminates problematic late-stage alkylations and ensures regiochemical purity for kinase inhibitor synthesis. Its defined reactivity in Suzuki and C-H arylation chemistries makes it a superior, reproducible starting material for generating trisubstituted purine libraries targeting CDKs and other kinases. Offered at 97% HPLC purity to ensure batch-to-batch consistency.

Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
CAS No. 203436-45-7
Cat. No. B023816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-9-isopropyl-9H-purine
CAS203436-45-7
Synonyms2,6-Dichloro-9-(1-methylethyl)-9H-purine
Molecular FormulaC8H8Cl2N4
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3
InChIKeyGKEFDRUWUYSFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-9-isopropyl-9H-purine (CAS 203436-45-7): Baseline Specifications and Vendor-Validated Properties


2,6-Dichloro-9-isopropyl-9H-purine (CAS 203436-45-7), also referred to as Bohemine or 2,6-dichloro-9-(1-methylethyl)-9H-purine, is a halogenated purine derivative with the molecular formula C₈H₈Cl₂N₄ and a molecular weight of 231.08 g/mol [1]. It exists as a white to off-white solid with a melting point consistently reported across reputable vendors as 147–151°C . The compound is soluble in common organic solvents including acetone, chloroform, ethyl acetate, and methanol, facilitating its use in various organic transformations . Its structure features chlorine atoms at positions C2 and C6, and an isopropyl group at the N9 position, rendering it a versatile, bis-electrophilic building block for subsequent regioselective functionalization [2].

Why 2,6-Dichloro-9-isopropyl-9H-purine Cannot Be Replaced by Simpler Purine Analogs in Lead-Optimized Synthesis


Generic substitution of 2,6-dichloro-9-isopropyl-9H-purine with other commercially available dichloropurines fails due to its unique N9-isopropyl substitution pattern, which is a critical determinant of downstream biological activity and a key structural feature enabling its preferred use as a starting material in modern, regioselective cross-coupling methodologies. While 2,6-dichloropurine is a common starting material, the isopropyl group in 2,6-dichloro-9-isopropyl-9H-purine is already installed, circumventing the need for post-functionalization alkylation steps that can be problematic when sensitive phenolic or hydroxyl groups are present on the target molecule [1]. This pre-installed N9 substitution also eliminates the potential for regioisomeric mixtures that would otherwise form during a late-stage alkylation, thereby improving both the yield and purity profile of the final pharmaceutical intermediate or probe molecule. Furthermore, the presence of the isopropyl group has been shown to be a critical factor for biological activity; for instance, the isopropyl substituent is conserved in optimized CDK inhibitors like olomoucine II, where it contributes to the molecule's improved potency relative to unsubstituted or differently substituted analogs [1][2].

Quantitative Differentiation: 2,6-Dichloro-9-isopropyl-9H-purine Versus Key Comparators in Research and Procurement


Synthetic Efficiency and Yield Comparison for N9-Substituted Purine Building Blocks

When evaluating 9-alkyl-2,6-dichloropurines as building blocks for further derivatization, 2,6-dichloro-9-isopropyl-9H-purine demonstrates a quantifiable advantage in reaction yield over an analog with a longer, more lipophilic alkyl chain. In a comparative synthesis study, the isopropyl-substituted compound achieved a 51% yield, which, while modest, is superior to the 49% yield obtained for the 2,6-dichloro-9-isopentyl-9H-purine analog under analogous reaction conditions . This 2% absolute yield difference, though small, suggests that the isopropyl derivative offers a more favorable steric and electronic profile for the reported transformation, potentially leading to less side-product formation and simplifying purification when scaled.

Synthetic Methodology Medicinal Chemistry Process Chemistry

LogP and Topological Polar Surface Area (TPSA) Differentiation from Unsubstituted Purine Core

The introduction of the isopropyl group and two chlorine atoms confers physicochemical properties on 2,6-dichloro-9-isopropyl-9H-purine that are fundamentally different from the parent purine scaffold, which is relevant for its use as a starting material for biologically active molecules. Computational predictions provide quantitative differentiation in key drug-likeness parameters . The compound exhibits a consensus LogP of 2.23 (ranging from 2.15 to 2.71 across various predictive models), which is substantially higher than the unsubstituted purine core, and a TPSA of 43.6 Ų . These values indicate a favorable lipophilic/hydrophilic balance for membrane permeability, a property that would be retained in part by its downstream derivatives.

Physicochemical Properties Drug-likeness ADME

Purity Benchmarking: Vendor-Supplied 98% (HPLC) Purity Standard

A key differentiator in procurement is the assured purity of the starting material. Reputable vendors like AKSci provide 2,6-dichloro-9-isopropyl-9H-purine with a minimum purity specification of 98% as determined by HPLC . This specification sets a verifiable benchmark against which other batches or alternative supplier offerings can be compared. While other suppliers may offer the compound at 95% or 97% purity, the 98% HPLC specification represents a higher grade material that can reduce the need for in-house purification before use in sensitive reactions, such as palladium-catalyzed cross-couplings, where impurities can act as catalyst poisons .

Quality Control Procurement Analytical Chemistry

Role as a Parental Compound to Avoid Undesired Alkylation of Phenolic OH Groups

In the synthesis of the potent CDK inhibitor olomoucine II, 2,6-dichloro-9-isopropyl-9H-purine was selected as the 'parental compound' specifically to circumvent the alkylation of a phenolic hydroxyl group that would occur if the N9-isopropyl group were introduced via classical alkylation of an unprotected 2,6-dichloropurine [1]. This strategic choice quantifies a zero-yield for the undesired side reaction (alkylation of OH), which is a common problem in analogous syntheses, thereby preserving the integrity of sensitive functional groups and streamlining the synthetic route.

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Demonstrated Substrate Scope in Regioselective Suzuki Cross-Couplings

2,6-Dichloro-9-isopropyl-9H-purine serves as a versatile, bis-electrophilic platform for the construction of diverse chemical libraries. It has been explicitly demonstrated to undergo regioselective Suzuki cross-coupling with arylboronic acids, followed by Pd-catalyzed C-H arylation to furnish 2,6,8-triaryl-9-isopropylpurines [1]. This reactivity is distinct from its 6-chloro-9-isopropylpurine analog, which allows for only mono-arylation, and from 2,6-dichloropurine, which lacks the N9-isopropyl group essential for generating biologically relevant leads. This established synthetic protocol validates its utility as a cornerstone for generating complex purine derivatives with predictable and high-value structural diversity.

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Optimal Application Scenarios for 2,6-Dichloro-9-isopropyl-9H-purine (CAS 203436-45-7) Based on Verifiable Evidence


Privileged Building Block for Kinase-Focused Medicinal Chemistry Libraries

Given its established role as the direct precursor to the highly potent CDK inhibitor olomoucine II [1] and its recognized application as a Bohemine CDK inhibitor [2], the primary and most evidence-backed use-case for 2,6-dichloro-9-isopropyl-9H-purine is as a starting material for the synthesis of trisubstituted purine libraries aimed at kinase targets. The pre-installed N9-isopropyl group is a key pharmacophoric element in several advanced leads [1], and the two chlorine atoms provide orthogonal handles for sequential derivatization, allowing medicinal chemists to efficiently explore SAR at the C2 and C6 positions without the need for early-stage de novo synthesis of the purine core.

High-Fidelity Starting Material for Regioselective Palladium-Catalyzed Cross-Coupling Methodologies

As demonstrated in the Journal of Organic Chemistry, 2,6-dichloro-9-isopropyl-9H-purine is a validated substrate for regioselective Suzuki cross-coupling and subsequent C-H arylation reactions [3]. Its defined reactivity profile makes it an excellent model substrate for methodology development in academic and industrial process chemistry laboratories. The compound's solubility in common organic solvents and its commercial availability at high purity (≥98% HPLC) further support its adoption in reaction optimization screens where batch-to-batch reproducibility is paramount .

Synthesis of Advanced Purine-Derived Probes for Chemical Biology and Target Validation

This compound is a suitable starting material for generating purine-based chemical biology probes, such as activity-based probes or affinity matrices for target deconvolution studies. Its established role in generating active CDK inhibitors [1] makes it a logical choice for synthesizing tool compounds where a linker can be attached at either the C2 or C6 position following initial functionalization. The isopropyl group provides a non-bulky, lipophilic anchor that can enhance binding to the intended kinase target without sterically hindering the attachment of downstream bioconjugation handles [1].

In-House Process Development and Impurity Profiling

For organizations engaged in process chemistry for a pipeline containing 9-isopropylpurine-based drug candidates, procuring and characterizing 2,6-dichloro-9-isopropyl-9H-purine serves as an essential quality control measure. Its well-defined melting point (147–151°C) and solubility profile make it useful for developing analytical methods (e.g., HPLC methods for monitoring reaction progress and purity) and for generating impurity standards that are critical for regulatory filings [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-dichloro-9-isopropyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.